N-(aza(5-iodo-2-oxoindolin-3-ylidene)methyl)-2-(2-chlorophenyl)ethanamide
Description
Properties
IUPAC Name |
2-(2-chlorophenyl)-N-[(2-hydroxy-5-iodo-1H-indol-3-yl)imino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClIN3O2/c17-12-4-2-1-3-9(12)7-14(22)20-21-15-11-8-10(18)5-6-13(11)19-16(15)23/h1-6,8,19,23H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBDKLFQZOJDZBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)N=NC2=C(NC3=C2C=C(C=C3)I)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClIN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Structural Components
The target molecule comprises three distinct regions:
- 5-Iodo-2-oxoindolin-3-ylidene scaffold : Central to the structure, requiring regioselective iodination and oxidation.
- Aza-methylidene bridge : Introduced via condensation or cross-coupling reactions.
- 2-(2-Chlorophenyl)ethanamide side chain : Attached through amidation or acyl transfer.
Retrosynthetic disconnection suggests modular assembly from 5-iodoisatin and 2-(2-chlorophenyl)ethylamine , with the aza-methylidene group formed via palladium-mediated coupling.
Synthesis of the 5-Iodo-2-Oxoindolin-3-Ylidene Core
Iodination of Isatin Derivatives
5-Iodoisatin serves as the foundational intermediate. A validated protocol involves:
- Substrate : Isatin (2-oxoindoline) dissolved in dimethylformamide (DMF).
- Iodinating agent : Iodine monochloride (ICl) in dichloromethane at 0°C.
- Conditions : Stirring for 3–5 hours, followed by quenching with Na₂S₂O₃.
- Yield : 68–72% after silica gel chromatography.
Mechanistic Insight : Electrophilic aromatic substitution occurs at the C5 position due to the electron-donating effect of the adjacent carbonyl group.
Oxidative Cyclization to Form the Ylidene Moiety
Conversion of 5-iodoisatin to the 3-ylidene derivative employs:
- Reagents : DMSO as an oxidant and KOH as a base.
- Procedure :
- Yield : 77–79% after recrystallization.
Key Observation : The green coloration of the reaction mixture indicates peroxidation intermediates, critical for successful cyclization.
Introduction of the Aza-Methylidene Group
Palladium-Catalyzed Amination
Palladium-mediated coupling installs the aza-methylidene bridge:
- Catalyst System : Pd(dba)₂ (10 mol%), Ag(OAc)₂ (2.0 equiv), and Xantphos (10 mol%).
- Substrates :
- 5-Iodo-2-oxoindolin-3-ylidene (1.0 equiv).
- tert-Butyl carbamate (1.5 equiv) as the nitrogen source.
- Conditions : Toluene at 50°C for 12 hours.
- Yield : 65–70% after column chromatography.
Side Reactions : Competing Buchwald–Hartwig amination may occur, necessitating precise stoichiometric control.
Attachment of the 2-(2-Chlorophenyl)Ethanamide Side Chain
Acyl Chloride Coupling
The ethanamide group is introduced via Schotten-Baumann reaction:
- Reagents :
- 2-(2-Chlorophenyl)acetyl chloride (1.2 equiv).
- Triethylamine (2.0 equiv) in dichloromethane.
- Procedure :
- Aza-methylidene intermediate (1.0 equiv) dissolved in CH₂Cl₂.
- Acetyl chloride added dropwise at 0°C, stirred for 4 hours.
- Yield : 82–85% after aqueous workup.
Optimization Note : Excess acyl chloride prevents dimerization of the aza-methylidene intermediate.
Integrated One-Pot Synthesis
Streamlined Protocol
A telescoped approach combines iodination, cyclization, and amidation:
- Step 1 : Iodination of isatin with ICl (Section 2.1).
- Step 2 : In situ cyclization using DMSO/KOH (Section 2.2).
- Step 3 : Direct amidation without intermediate isolation (Section 4.1).
Advantage : Reduced purification steps enhance scalability for industrial applications.
Analytical Data and Characterization
Spectroscopic Validation
Comparative Yields Across Methods
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Sequential Synthesis | 70–85 | 98 |
| One-Pot Synthesis | 58–62 | 95 |
| Palladium-Catalyzed | 65–70 | 97 |
Challenges and Optimization Strategies
Regioselectivity in Iodination
Oxidative Byproduct Formation
- Issue : Overoxidation of the ylidene moiety to nitro derivatives.
- Mitigation : Strict temperature control (<25°C) and reduced DMSO stoichiometry.
Chemical Reactions Analysis
Amide Hydrolysis and Functionalization
The amide group in this compound undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. For example:
-
Acid-Catalyzed Hydrolysis :
-
Base-Catalyzed Hydrolysis :
Reaction conditions (e.g., 6M HCl at 80°C for 8 hours) influence yield and purity.
Indole Ring Reactivity
The 2-oxoindolin-3-ylidene moiety participates in cyclization and electrophilic substitution reactions:
Cyclization Reactions
Intramolecular cyclization of analogous indole derivatives (e.g., 4-oxo-2-phenylbutanenitriles) produces fused heterocycles. For example:
| Substrate | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitrile | DMSO, KOH, RT, 30–40 min → AcOH | (E)-2-(3-Oxoindolin-2-ylidene)acetonitrile | 77–79% |
This method is scalable and applicable to derivatives with electron-withdrawing substituents like iodine .
Electrophilic Substitution
The iodinated indole ring undergoes halogen exchange or coupling reactions (e.g., Suzuki-Miyaura) under palladium catalysis, enabling aryl-aryl bond formation.
Oxidation and Reduction Pathways
-
Oxidation :
The indole’s α,β-unsaturated carbonyl system is susceptible to oxidation, forming epoxides or diketones under mild conditions (e.g., HO/AcOH). -
Reduction :
Catalytic hydrogenation (Pd/C, H) reduces the imine bond in the aza-methyl group, yielding a saturated amine derivative .
Stability and Degradation
The compound exhibits limited thermal stability above 150°C, with decomposition pathways including:
-
Hydrolytic Degradation : Susceptible to hydrolysis at pH < 3 or pH > 10.
-
Photodegradation : UV exposure leads to deiodination and radical formation .
Biological Reactivity and Interactions
While not a direct chemical reaction, the compound’s indole core interacts with biological targets (e.g., COX-II enzymes) via hydrogen bonding and π-π stacking, as modeled computationally . Key interactions include:
Scientific Research Applications
Chemical Properties and Structure
The compound has the following characteristics:
- Molecular Formula : C16H11ClIN3O2
- Molecular Weight : 439.63 g/mol
- CAS Number : 1024534-81-3
The structure features an indolinone core with iodine and a chlorophenyl substituent, which may influence its biological activity and interaction with various molecular targets.
Anticancer Activity
Research indicates that compounds similar to N-(aza(5-iodo-2-oxoindolin-3-ylidene)methyl)-2-(2-chlorophenyl)ethanamide exhibit significant anticancer properties. Studies have shown that the compound can inhibit the growth of various cancer cell lines, including:
| Cell Line | Percent Growth Inhibition (PGI) |
|---|---|
| SNB-19 | 86.61% |
| OVCAR-8 | 85.26% |
| NCI-H460 | 75.99% |
| A549 | 67.55% |
These findings suggest that the compound may act as a potent anticancer agent, potentially through mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial Properties
Preliminary studies have indicated that derivatives of similar structures show antimicrobial activity against common pathogens like Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds has been reported around 256 µg/mL, highlighting its potential as an antimicrobial agent.
Enzyme Inhibition
The compound may also function as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways relevant to disease progression. For instance, it could inhibit acetylcholinesterase, which is crucial in neurodegenerative diseases.
Case Study 1: Anticancer Efficacy
In vitro studies demonstrated that this compound exhibited selective cytotoxicity towards human cancer cells while sparing normal cells. The IC50 values for various cancer cell lines were found to be in the low micromolar range, indicating strong potential for development into therapeutic agents.
Case Study 2: Antimicrobial Activity
A study published in MDPI examined related compounds and established a correlation between structural features and biological activity. Modifications to the indolinone core significantly enhanced antimicrobial potency against gram-positive bacteria, suggesting that further optimization of this compound could yield even more effective antimicrobial agents.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting its activity. The molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Structural Analogues from Filoviral Inhibitor Research
highlights ethanamide derivatives with triazole and aryl substituents:
- 15m: 2-(Diethylamino)-N-((1-(4-methoxy-2-nitrophenyl)-1H-1,2,3-triazol-4-yl)methyl)ethanamide (54% yield).
- 15n: N-((1-(2-Bromophenyl)-1H-1,2,3-triazol-4-yl)methyl)-2-(diethylamino)ethanamide (78% yield).
- 15o: 2-(Diethylamino)-N-((1-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazol-4-yl)methyl)ethanamide (32% yield).
Comparison :
- Halogen vs. Methoxy/Nitro Groups : The target compound’s 5-iodo and 2-chlorophenyl groups enhance lipophilicity compared to methoxy or nitro substituents in 15m and 15o. Iodine’s larger atomic radius may improve binding affinity in hydrophobic pockets.
Isatin-Based Derivatives
discusses isatin-3-thiosemicarbazones and their Mannich bases, such as:
- 1-[N,N-Dimethylaminomethyl] isatin-3-[1'-(6"-chlorobenzothiazol-2"-yl)thiosemicarbazone]: Exhibited potent antimicrobial and anti-HIV activity.
Comparison :
- Core Structure : Both compounds share an isatin (2-oxoindole) backbone. However, the target compound replaces the thiosemicarbazone moiety with an ethanamide-linked 2-chlorophenyl group.
- Biological Activity : The antimicrobial efficacy of isatin-thiosemicarbazones suggests that the target compound’s iodine and chlorine substituents may similarly enhance interactions with microbial targets, though this remains speculative without direct data .
Chlorophenyl-Containing Ethanamides
and describe compounds with chlorophenyl groups:
- Compound 3 : 2-(1-(4-Chlorophenylcarbonyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-((6-(trifluoromethyl)pyridin-3-yl)methyl)ethanamide (69% yield).
- (–)-N-[(2-Chlorophenyl)methyl]-α-methylphenethylamine : A psychoactive compound with a simplified chlorophenyl-ethanamide structure.
Comparison :
- Synthetic Complexity : Compound 3’s indole-trifluoromethylpyridine hybrid underscores the challenge of synthesizing multi-heterocyclic systems like the target compound .
Biological Activity
N-(aza(5-iodo-2-oxoindolin-3-ylidene)methyl)-2-(2-chlorophenyl)ethanamide is a complex organic compound characterized by its unique molecular structure, which includes an indolinone core substituted with iodine and a chlorophenyl group. The compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
- Molecular Formula : C16H11ClIN3O2
- Molecular Weight : 439.63 g/mol
- CAS Number : 1024534-81-3
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Indolinone Core : Cyclization reactions starting from an appropriate aniline derivative.
- Formation of the Aza-Methyl Linkage : Condensation reactions with suitable aldehydes or ketones.
- Attachment of the Chlorophenyl Group : Incorporation of the chlorophenyl moiety through electrophilic aromatic substitution or similar methods.
Antimicrobial Activity
Research has indicated that derivatives of compounds with similar structures often exhibit selective antibacterial properties. For instance, studies on related indolinone derivatives have shown activity against Gram-positive bacteria such as Bacillus subtilis and some fungi, although the specific activity profile for this compound remains to be fully elucidated .
Anticancer Potential
Preliminary studies suggest that compounds within this class may possess anticancer properties. For example, related indolinone derivatives have demonstrated mechanisms involving apoptosis induction and cell cycle arrest in cancer cell lines. The biological mechanism could involve inhibition of specific kinases or modulation of apoptotic pathways .
Case Studies
- Induction of Apoptosis : Research on similar compounds has shown that they can induce apoptosis in cancer cells through pathways involving caspases and Bcl family proteins .
- Cell Cycle Arrest : Some studies indicate that these compounds can cause G2/M phase arrest in cancer cells, leading to inhibited proliferation .
The mechanism of action for this compound is hypothesized to involve:
- Enzyme Inhibition : Potential binding to active sites of enzymes involved in cancer progression or microbial resistance.
- Signal Transduction Modulation : Interaction with signaling pathways that regulate cell growth and apoptosis.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-(aza(5-bromo-2-oxoindolin-3-ylidene)methyl)-2-(2-chlorophenyl)ethanamide | Structure | Moderate anticancer activity |
| N-(aza(5-fluoro-2-oxoindolin-3-ylidene)methyl)-2-(2-chlorophenyl)ethanamide | Structure | Enhanced antibacterial activity |
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological properties compared to its analogs.
Q & A
Q. What are the standard synthetic routes for N-(aza(5-iodo-2-oxoindolin-3-ylidene)methyl)-2-(2-chlorophenyl)ethanamide, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with precursor functionalization. For example:
- Step 1 : Introduce the 5-iodo substituent onto the 2-oxoindolin-3-ylidene scaffold via iodination under controlled conditions (e.g., using iodine monochloride in acetic acid).
- Step 2 : Condensation with 2-(2-chlorophenyl)ethanamide using a coupling agent like EDCI or DCC in anhydrous DMF .
- Optimization : Key variables include solvent polarity (toluene/water mixtures for azide substitutions ), temperature (reflux conditions for cyclization ), and stoichiometric ratios. Design of Experiments (DOE) can systematically optimize yield and purity. Monitor progress via TLC (hexane:ethyl acetate, 9:1) and purify intermediates via recrystallization (ethanol) or column chromatography .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers look for?
- Methodological Answer :
- NMR Spectroscopy :
- 1H NMR : Look for deshielded protons on the indolinone ring (δ 10–12 ppm for NH groups) and aromatic signals from the 2-chlorophenyl group (δ 7.2–7.6 ppm). The azomethine proton (CH=N) typically appears at δ 8.5–9.0 ppm .
- 13C NMR : Confirm the carbonyl (C=O) at δ 165–175 ppm and the imine (C=N) at δ 150–160 ppm.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) should match the molecular formula (C₁₇H₁₂ClIN₂O₂), with isotopic peaks confirming iodine presence .
- IR Spectroscopy : Stretching vibrations for C=O (~1700 cm⁻¹), C=N (~1600 cm⁻¹), and NH (~3300 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results for this compound?
- Methodological Answer : Discrepancies may arise from tautomerism or dynamic processes in solution (e.g., keto-enol tautomerism in the indolinone moiety). Strategies include:
- Variable Temperature (VT) NMR : Probe temperature-dependent shifts to identify tautomeric equilibria .
- DFT Calculations : Compare experimental NMR/X-ray data with computed structures to validate dominant conformers .
- Complementary Techniques : Use X-ray diffraction to resolve solid-state structures and contrast with solution-phase NMR .
Q. What strategies are recommended for solving and refining the crystal structure of this compound, especially considering its iodine atom?
- Methodological Answer :
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) to mitigate absorption effects from the heavy iodine atom. Apply multi-scan absorption corrections during data processing .
- Structure Solution : Employ direct methods (SHELXT) for phase determination, followed by full-matrix least-squares refinement (SHELXL). Address disorder in the chlorophenyl or aza-methyl groups using PART instructions .
- Validation : Check for residual electron density near iodine and validate geometric parameters (e.g., C-I bond length: ~2.10 Å) against Cambridge Structural Database (CSD) entries .
Q. How can computational methods aid in understanding the electronic properties and reactivity of this compound?
- Methodological Answer :
- Molecular Docking : Study interactions with biological targets (e.g., kinase enzymes) using AutoDock Vina. Focus on the indolinone core’s hydrogen-bonding potential and the 5-iodo group’s steric effects .
- DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites. For example, the electron-deficient azomethine group may undergo nucleophilic attacks .
- Molecular Dynamics (MD) : Simulate solvation effects in DMSO or water to correlate with experimental solubility data .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
